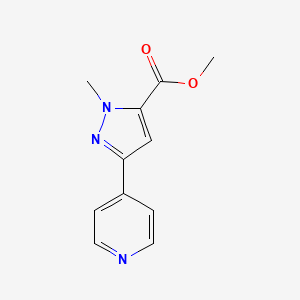

methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a pyridine ring and a carboxylate ester group

Properties

IUPAC Name |

methyl 2-methyl-5-pyridin-4-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-10(11(15)16-2)7-9(13-14)8-3-5-12-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTIGOMNHOVPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate hydrazine derivatives with β-keto esters, followed by cyclization and esterification reactions. One common method involves the reaction of 4-pyridinecarboxaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the pyrazole ring. The final step involves esterification with methanol under acidic conditions to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The process may also involve purification steps such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

The structural formula of methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate can be represented as follows:

Medicinal Chemistry

This compound has shown potential in the development of pharmaceutical agents due to its ability to interact with various biological targets.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer models, suggesting that this compound could be a lead compound for further development in oncology .

- Antimicrobial Properties : Another study highlighted its effectiveness against specific bacterial strains, indicating its potential as a scaffold for developing new antibiotics .

Agricultural Chemistry

This compound is also being explored for its utility in agrochemicals, particularly as a pesticide or herbicide.

Case Studies

- Pesticidal Activity : Field trials have shown that formulations containing this compound effectively control pest populations in crops such as corn and soybeans. The compound's mode of action appears to disrupt the nervous systems of target insects .

Material Science

The compound's unique chemical structure allows it to be used in developing novel materials, including polymers and coatings.

Case Studies

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring structure, used as a kinase inhibitor in cancer research.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, investigated for its potential as a therapeutic agent.

N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides: Compounds with similar pyrazole and pyridine structures, studied for their antifungal activities.

Uniqueness

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridine ring and a carboxylate ester group makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this pyrazole derivative.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazole carboxylic acid derivatives, which are known for their versatile synthetic applicability and biological activity. The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety, contributing to its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds.

- Introduction of the Pyridine Group : This is often accomplished via nucleophilic substitution or coupling reactions.

- Carboxylation : The final step may involve esterification or direct carboxylation to introduce the carboxylate functional group.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways, making them promising candidates for cancer therapy . The compound's structure suggests it may interact with these targets effectively.

Antimicrobial Properties

Pyrazole derivatives are also noted for their antimicrobial activities. This compound has demonstrated effectiveness against various bacterial strains and fungi in preliminary assays. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Anticancer Efficacy : In vitro studies on breast cancer cell lines demonstrated that pyrazole derivatives could enhance the efficacy of existing chemotherapeutics like doxorubicin, indicating potential for combination therapies .

- Antimicrobial Testing : A series of tests against common pathogens revealed that certain pyrazole derivatives exhibited potent antifungal activity, surpassing established antifungal agents in some cases .

- Inflammation Models : In vivo models indicated that compounds similar to this compound significantly reduced edema in carrageenan-induced inflammation models, suggesting a strong anti-inflammatory profile .

Data Summary Table

Q & A

Q. What steps ensure reproducibility in synthesizing this compound?

Q. How to design derivatives for selective kinase inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.